molecular formula C4H4ClNO3 B6284329 (4R)-4-(chloromethyl)-1,3-oxazolidine-2,5-dione CAS No. 135920-56-8

(4R)-4-(chloromethyl)-1,3-oxazolidine-2,5-dione

Cat. No.: B6284329
CAS No.: 135920-56-8
M. Wt: 149.53 g/mol
InChI Key: ALQADUBZEIRDQN-REOHCLBHSA-N
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Description

(4R)-4-(chloromethyl)-1,3-oxazolidine-2,5-dione is a chiral compound with a unique structure that includes a chloromethyl group attached to an oxazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-(chloromethyl)-1,3-oxazolidine-2,5-dione typically involves the condensation of chloroacetaldehyde with acetaldehyde under the action of aldolase, followed by a series of reactions to form the oxazolidine ring . The reaction conditions often require precise control of temperature and pH to ensure the desired stereochemistry.

Industrial Production Methods

For large-scale industrial production, the synthesis may involve enzyme-catalyzed reactions to improve yield and selectivity. The use of aldolase enzymes is particularly advantageous for producing the desired (4R) configuration .

Chemical Reactions Analysis

Types of Reactions

(4R)-4-(chloromethyl)-1,3-oxazolidine-2,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the chloromethyl group can yield carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

(4R)-4-(chloromethyl)-1,3-oxazolidine-2,5-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4R)-4-(chloromethyl)-1,3-oxazolidine-2,5-dione involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This mechanism is particularly relevant in the context of its antimicrobial and anticancer properties .

Comparison with Similar Compounds

Properties

CAS No.

135920-56-8

Molecular Formula

C4H4ClNO3

Molecular Weight

149.53 g/mol

IUPAC Name

(4R)-4-(chloromethyl)-1,3-oxazolidine-2,5-dione

InChI

InChI=1S/C4H4ClNO3/c5-1-2-3(7)9-4(8)6-2/h2H,1H2,(H,6,8)/t2-/m0/s1

InChI Key

ALQADUBZEIRDQN-REOHCLBHSA-N

Isomeric SMILES

C([C@H]1C(=O)OC(=O)N1)Cl

Canonical SMILES

C(C1C(=O)OC(=O)N1)Cl

Purity

95

Origin of Product

United States

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